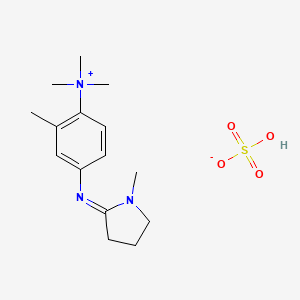

Methyl N,N,N-trimethyl-4-((1-methylpyrrolidin-2-ylidene)amino)anilinium sulphate

Description

Methyl N,N,N-trimethyl-4-((1-methylpyrrolidin-2-ylidene)amino)anilinium sulphate is a quaternary ammonium salt characterized by a complex heterocyclic structure. The compound features a central anilinium core substituted with three methyl groups, a methyl sulfate counterion, and a 1-methylpyrrolidin-2-ylidene moiety linked via an imine group. The sulfate group enhances ionic stability, while the pyrrolidinylidene fragment introduces rigidity and π-conjugation, influencing its electronic behavior .

Properties

CAS No. |

93777-86-7 |

|---|---|

Molecular Formula |

C15H25N3O4S |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

hydrogen sulfate;trimethyl-[2-methyl-4-[(1-methylpyrrolidin-2-ylidene)amino]phenyl]azanium |

InChI |

InChI=1S/C15H24N3.H2O4S/c1-12-11-13(8-9-14(12)18(3,4)5)16-15-7-6-10-17(15)2;1-5(2,3)4/h8-9,11H,6-7,10H2,1-5H3;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

FTWSJBJNTYVNSG-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C2CCCN2C)[N+](C)(C)C.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with N,N,N-Trimethyl-4-[[4-[(4-Nitrophenyl)Azo]Phenyl]Amino]Anilinium Methyl Sulfate (C₂₂H₂₅N₅O₆S), a structurally analogous quaternary ammonium salt with distinct functional groups (Table 1) .

Table 1: Key Comparative Data

| Property | Methyl N,N,N-Trimethyl-4-((1-Methylpyrrolidin-2-ylidene)Amino)Anilinium Sulphate | N,N,N-Trimethyl-4-[[4-[(4-Nitrophenyl)Azo]Phenyl]Amino]Anilinium Methyl Sulfate |

|---|---|---|

| Molecular Formula | Likely C₁₆H₂₆N₄O₄S (estimated)* | C₂₂H₂₅N₅O₆S |

| Molecular Weight (g/mol) | ~380–400 (estimated) | 487.5 |

| Key Functional Groups | Pyrrolidinylidene imine, quaternary ammonium, sulfate | Azo (-N=N-), nitro (-NO₂), quaternary ammonium, sulfate |

| Hydrogen Bond Donors | 1 (imine NH) | 1 (azo-linked NH) |

| Topological Polar Surface Area | ~150–160 Ų (estimated) | 153 Ų |

| Rotatable Bonds | 3–4 (rigid pyrrolidinylidene reduces flexibility) | 5 |

| Electronic Properties | Moderate conjugation via imine and pyrrolidine | Strong conjugation via azo and nitro groups (chromophoric) |

| Applications | Potential surfactant or ionic liquid | Dye intermediate, photoresponsive material |

*Precise data for the target compound requires experimental validation.

Key Differences and Implications

Functional Group Impact :

- The azo-nitro group in the compared compound (C₂₂H₂₅N₅O₆S) confers strong absorbance in the visible spectrum (λmax ~400–500 nm), making it suitable for dye applications. In contrast, the pyrrolidinylidene imine in the target compound likely exhibits weaker visible absorption but enhanced basicity due to the lone pair on the imine nitrogen .

- The sulfate counterion in both compounds enhances water solubility, but the larger molecular weight of the azo derivative (487.5 g/mol vs. ~380–400 g/mol) may reduce diffusion rates in solution.

Structural Rigidity :

- The pyrrolidinylidene ring in the target compound introduces steric constraints, reducing rotatable bonds (estimated 3–4 vs. 5 in the azo analog). This rigidity may improve thermal stability but limit conformational adaptability in binding applications.

Synthetic Utility :

- The azo compound’s nitro group facilitates electrophilic substitution reactions, whereas the pyrrolidinylidene group in the target compound may participate in cycloaddition or coordination chemistry.

Research Findings and Limitations

- Experimental Data Gaps: While the compared compound (C₂₂H₂₅N₅O₆S) has well-documented properties (e.g., TPSA = 153 Ų, monoisotopic mass = 487.15255 g/mol), the target compound’s data remain extrapolated from structural analogs .

- Computational Predictions : Density Functional Theory (DFT) studies suggest the target compound’s imine group has a lower pKa (~8–9) than the azo-linked NH (~10–11), influencing protonation-dependent solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.